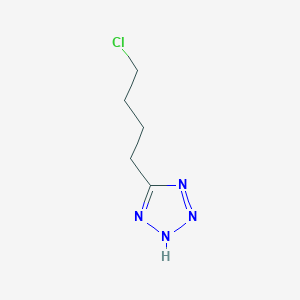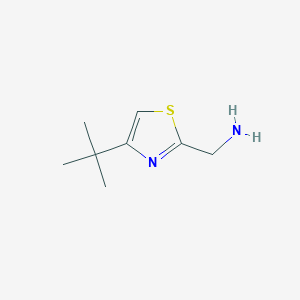
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of pyridinium salts typically involves the quaternization of pyridine derivatives. For 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide, the synthetic route involves the reaction of 1-(difluoromethyl)-4-(dimethylamino)pyridine with a brominating agent under controlled conditions . Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide undergoes various chemical reactions, including:
Scientific Research Applications
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide involves its interaction with molecular targets through its electrophilic pyridinium core. This interaction can lead to the formation of radicals, which then participate in various chemical transformations . The compound’s ability to undergo single electron reduction and its high electrophilicity make it a versatile reagent in radical-mediated reactions .
Comparison with Similar Compounds
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide can be compared with other pyridinium salts such as:
Pyridinium, 1-methyl-4-(dimethylamino)-, bromide: Similar in structure but lacks the difluoromethyl group, which imparts unique reactivity to the former.
Pyridinium, 1-(trifluoromethyl)-4-(dimethylamino)-, bromide: Contains a trifluoromethyl group instead of a difluoromethyl group, leading to different chemical properties and reactivity.
The presence of the difluoromethyl group in this compound makes it unique, providing distinct reactivity patterns and applications .
Properties
IUPAC Name |
1-(difluoromethyl)-N,N-dimethylpyridin-1-ium-4-amine;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N2.BrH/c1-11(2)7-3-5-12(6-4-7)8(9)10;/h3-6,8H,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYJXYPUDIQICM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=[N+](C=C1)C(F)F.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrF2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449329 |
Source


|
| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175880-30-5 |
Source


|
| Record name | Pyridinium, 1-(difluoromethyl)-4-(dimethylamino)-, bromide (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)



![1-Fluoro-4-methyl-1,4-diazabicyclo[2.2.2]octane-1,4-diium tetrafluoroborate](/img/structure/B169906.png)

